Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
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Overview
Description
- It belongs to the class of cyclohepta[b]thiophene derivatives.
- The compound’s structure consists of two 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate moieties linked by a 1,5-dioxopentane-1,5-diyl bridge.
Dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate): is a complex organic compound with the molecular formula CHNOS and a molecular weight of 602.8 g/mol.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can likely be prepared through multi-step organic synthesis involving suitable starting materials.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing in appropriate solvents with suitable reagents.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, one might use oxidizing agents like potassium permanganate or chromic acid. Reduction could involve hydrogenation using a metal catalyst. Substitution reactions might occur with nucleophiles.
Major Products: The specific products formed would depend on the reaction conditions. For example, oxidation might yield carboxylic acid derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stereochemistry, and potential as a building block for other compounds.
Biology and Medicine: Investigate its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.
Industry: Its unique structure could inspire novel materials or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate how it exerts its effects.
- Molecular targets and pathways remain unexplored, but understanding these would be crucial for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, you might compare it with other cyclohepta[b]thiophene derivatives or compounds containing benzothiophene cores.
Uniqueness: Highlight its distinctive features, such as the bridging dioxopentane moiety and the specific substitution pattern.
Properties
Molecular Formula |
C31H42N2O6S2 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
propyl 6-methyl-2-[[5-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6S2/c1-5-14-38-30(36)26-20-12-10-18(3)16-22(20)40-28(26)32-24(34)8-7-9-25(35)33-29-27(31(37)39-15-6-2)21-13-11-19(4)17-23(21)41-29/h18-19H,5-17H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
YGSCFNSJPQEBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCCC |
Origin of Product |
United States |
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